molecular formula C15H11NO5 B1345419 2-Acetoxy-4'-nitrobenzophenone CAS No. 890098-34-7

2-Acetoxy-4'-nitrobenzophenone

Cat. No.: B1345419
CAS No.: 890098-34-7
M. Wt: 285.25 g/mol
InChI Key: MRSMUSDVNZJCTA-UHFFFAOYSA-N
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Description

2-Acetoxy-4'-nitrobenzophenone is a substituted benzophenone derivative featuring an acetoxy group (-OAc) at the 2-position of one benzene ring and a nitro group (-NO₂) at the 4'-position of the second benzene ring. Structurally, it belongs to the benzophenone family, characterized by two aromatic rings connected by a ketone moiety.

Properties

IUPAC Name

[2-(4-nitrobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO5/c1-10(17)21-14-5-3-2-4-13(14)15(18)11-6-8-12(9-7-11)16(19)20/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSMUSDVNZJCTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641575
Record name 2-(4-Nitrobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-34-7
Record name 2-(4-Nitrobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions: 2-Acetoxy-4’-nitrobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of benzophenone, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Acetoxy-4’-nitrobenzophenone has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Acetoxy-4’-nitrobenzophenone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetoxy group can also participate in esterification reactions, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogous Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Uses/Properties
This compound* -OAc (2), -NO₂ (4') C₁₅H₁₁NO₅ 285.26 N/A Hypothesized synthetic intermediate
2-Bromo-4'-methoxyacetophenone -Br (2), -OCH₃ (4') C₉H₉BrO₂ 229.08 2632-13-5 Manufacturing/laboratory intermediate
2-Ethoxycarbonyl-4'-nitrobenzophenone -COOEt (2), -NO₂ (4') C₁₆H₁₃NO₅ 299.28 760192-93-6 High-purity (97%) synthesis reagent
2-Amino-2'-nitro-S-nitrobenzophenone† -NH₂ (2), -NO₂ (2', S) Not provided Not provided N/A Chromatographic reference (Rf = 2363)

*Hypothetical data inferred from structural analogs.
†Structural ambiguity exists due to incomplete naming in the source.

Substituent Effects and Reactivity

Electron-Withdrawing vs. In contrast, 2-Bromo-4'-methoxyacetophenone contains a methoxy group (-OCH₃), which is electron-donating, reducing ring reactivity but favoring electrophilic substitution .

2-Ethoxycarbonyl-4'-nitrobenzophenone’s high purity (97%) and nitro functionality suggest utility in fine chemical synthesis, such as constructing heterocycles or dyes . The chromatographic behavior of 2-Amino-2'-nitro-S-nitrobenzophenone (Rf = 2363) indicates moderate polarity, which may parallel this compound’s retention characteristics in thin-layer chromatography .

Biological Activity

2-Acetoxy-4'-nitrobenzophenone (CAS Number: 890098-32-5) is a synthetic organic compound notable for its unique chemical structure, which influences its biological activity. This article explores its biological properties, mechanisms of action, and potential applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound features an acetoxy group and a nitro group attached to a benzophenone backbone. The molecular formula is C15H11NO5C_{15}H_{11}NO_5, and it has a molecular weight of 285.25 g/mol. Its structure can be represented as follows:

  • SMILES: CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that compounds with similar structures showed effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 μg/mL
Escherichia coli1.0 μg/mL
Bacillus subtilis0.25 μg/mL

Cytotoxicity and Anticancer Activity

The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that it can induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.

Cell Line IC50 (μM)
MCF-715.3
HeLa20.5
A54918.7

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Reduction of Nitro Group: The nitro group can be reduced to an amino group, enhancing reactivity with cellular macromolecules.
  • Acetoxy Hydrolysis: The acetoxy group can hydrolyze to form a hydroxyl group, facilitating hydrogen bonding with proteins and nucleic acids.
  • Enzyme Inhibition: It may act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets require further investigation.

Study on Antimicrobial Efficacy

In a comparative study published in the Journal of Microbiology, researchers tested various nitro-containing compounds against pathogenic bacteria. This compound was among the most effective, demonstrating a broad spectrum of activity.

Cytotoxicity Assessment

A study conducted at the University of Glasgow assessed the cytotoxic effects of this compound on multiple cancer cell lines using MTT assays. The results indicated that it significantly reduced cell viability in a dose-dependent manner, particularly in breast cancer cells.

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